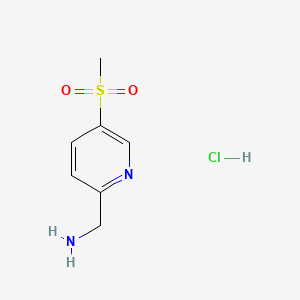

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No. B591730

Key on ui cas rn:

848141-14-0

M. Wt: 222.687

InChI Key: PIEMVHRCZDIVOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08501784B2

Procedure details

HBTU (30 mg, 0.079 mmol) was added to {[5-(methylsulfonyl)pyridin-2-yl]methyl}amine hydrochloride (20 mg, 0.090 mmol), 6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid (Example 92 (a), 27 mg, 0.072 mmol) and DMA (23 μl, 0.31 mmol) in NMP (0.25 ml) and the mixture was stirred in a sealed vial overnight. The product was purified by preparative HPLC and freeze-dried to give the title compound as a white solid (8 mg, 20%).

Quantity

20 mg

Type

reactant

Reaction Step Two

Name

6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid

Quantity

27 mg

Type

reactant

Reaction Step Three

[Compound]

Name

Example 92 ( a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

20%

Identifiers

|

REACTION_CXSMILES

|

CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:26][S:27]([C:30]1[CH:31]=[CH:32][C:33]([CH2:36][NH2:37])=[N:34][CH:35]=1)(=[O:29])=[O:28].[CH3:38][C:39]1[N:44]([C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([C:51]([F:54])([F:53])[F:52])[CH:46]=2)[C:43](=[O:55])[C:42]([C:56](O)=[O:57])=[CH:41][C:40]=1[C:59]1[N:60]([CH3:64])[N:61]=[CH:62][CH:63]=1.CC(N(C)C)=O>CN1C(=O)CCC1>[CH3:38][C:39]1[N:44]([C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([C:51]([F:54])([F:52])[F:53])[CH:46]=2)[C:43](=[O:55])[C:42]([C:56]([NH:37][CH2:36][C:33]2[CH:32]=[CH:31][C:30]([S:27]([CH3:26])(=[O:29])=[O:28])=[CH:35][N:34]=2)=[O:57])=[CH:41][C:40]=1[C:59]1[N:60]([CH3:64])[N:61]=[CH:62][CH:63]=1 |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CS(=O)(=O)C=1C=CC(=NC1)CN

|

Step Three

|

Name

|

6-methyl-5-(2-methyl-2H-pyrazol-3-yl)-2-oxo-1-(3-trifluoromethyl-phenyl)-1,2-dihydro-pyridine-3-carboxylic acid

|

|

Quantity

|

27 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O)C=1N(N=CC1)C

|

Step Four

[Compound]

|

Name

|

Example 92 ( a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

23 μL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred in a sealed vial overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by preparative HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

freeze-dried

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)NCC1=NC=C(C=C1)S(=O)(=O)C)C1=CC=NN1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8 mg | |

| YIELD: PERCENTYIELD | 20% | |

| YIELD: CALCULATEDPERCENTYIELD | 20.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |